1-Ethylpyrazole-5-boronic Acid

Description

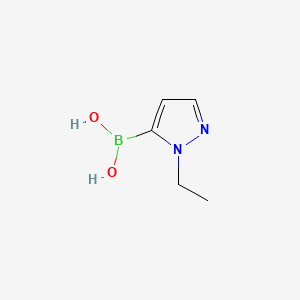

Structure

2D Structure

Propriétés

IUPAC Name |

(2-ethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKALWZRSCXBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for 1 Ethylpyrazole 5 Boronic Acid

Established Synthetic Routes to 1-Ethylpyrazole-5-boronic Acid

The synthesis of this compound is predominantly achieved through direct borylation methods, which involve the activation of a C-H bond at the 5-position of the pyrazole (B372694) ring. Indirect methods involving functional group interconversions are also viable, providing alternative routes from pre-functionalized pyrazole precursors.

Direct Borylation Approaches for Pyrazole Scaffolds

The most established method for the synthesis of this compound and its derivatives is through the direct lithiation of 1-ethylpyrazole (B1297502), followed by quenching with a suitable boron electrophile. Research has shown that 1-ethylpyrazole undergoes lithiation exclusively at the 5-position of the pyrazole ring. nih.gov This regioselectivity is a key advantage of this synthetic route.

The process typically involves the treatment of 1-ethylpyrazole with a strong base, such as n-butyllithium, at low temperatures (e.g., -60°C to -78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.govub.edu The resulting 1-ethyl-5-lithiopyrazole is then reacted with a borate (B1201080) ester, most commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313), to yield the corresponding pinacol (B44631) ester. ub.edu Subsequent hydrolysis of the pinacol ester can then furnish the desired this compound. escholarship.org

| Reagent/Condition | Purpose | Typical Values |

| Starting Material | Pyrazole core | 1-Ethylpyrazole |

| Base | Deprotonation at C5 | n-Butyllithium |

| Solvent | Anhydrous reaction medium | Tetrahydrofuran (THF) |

| Temperature | Control of reactivity | -60°C to -78°C |

| Boron Source | Borylation of the lithiated species | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Work-up | Hydrolysis of the ester (optional) | Acidic or basic hydrolysis |

Indirect Synthesis via Functional Group Interconversions on Pyrazole Derivatives

Indirect synthetic routes to this compound rely on the principle of functional group interconversion (FGI), where a pre-existing functional group on the pyrazole ring is converted into the boronic acid moiety. ub.eduorganic-chemistry.orgimperial.ac.uk A common strategy involves the use of a halogenated pyrazole precursor, such as 1-ethyl-5-halopyrazole (where the halogen can be iodine or bromine).

This approach typically involves a metal-halogen exchange reaction. For instance, a 1-ethyl-5-iodopyrazole (B1449747) can be treated with an organolithium reagent or a Grignard reagent to form a nucleophilic pyrazolyl species, which is then reacted with a borate ester. google.com This method offers an alternative to direct C-H activation and can be advantageous when the starting halogenated pyrazoles are readily available or when direct lithiation is not feasible due to the presence of other sensitive functional groups. google.com The conversion of a carbon-halogen bond to a carbon-boron bond is a well-established transformation in organic synthesis. organic-chemistry.orgimperial.ac.uk

Synthesis and Utility of this compound Pinacol Ester and Related Derivatives

The pinacol ester of this compound is a crucial and widely used derivative. Its synthesis is often the direct outcome of the borylation reaction, and it offers significant advantages in terms of stability and handling compared to the free boronic acid.

Synthetic Procedures for Pinacol Ester Formation

The synthesis of this compound pinacol ester is commonly achieved in a one-pot procedure starting from 1-ethylpyrazole. nih.govub.edu A typical laboratory-scale synthesis involves dissolving 1-ethylpyrazole in anhydrous tetrahydrofuran (THF) and cooling the solution to a low temperature, such as -60°C. ub.edu An equimolar amount of n-butyllithium is then added dropwise to effect the lithiation at the 5-position. Following this, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to the reaction mixture. ub.edu The reaction is then allowed to warm to room temperature before being quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride. ub.edu After extraction with an organic solvent and purification, often through crystallization, the this compound pinacol ester is obtained as a stable solid. ub.edu

| Step | Reagents and Conditions | Outcome |

| 1. Lithiation | 1-Ethylpyrazole, n-Butyllithium, THF, -60°C | Formation of 1-ethyl-5-lithiopyrazole |

| 2. Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Formation of the pinacol boronate ester |

| 3. Quenching | Saturated aqueous NH4Cl | Termination of the reaction |

| 4. Purification | Extraction and crystallization | Isolation of pure this compound pinacol ester |

Comparative Reactivity and Stability of Boronic Acid vs. Pinacol Ester Forms

There is a well-documented trade-off between reactivity and stability when comparing boronic acids and their pinacol esters. researchgate.netresearchgate.net This comparison is critical for selecting the appropriate reagent for a given synthetic application.

Reactivity: Boronic acids are generally more reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to their corresponding pinacol esters. researchgate.net The electron-withdrawing nature of the hydroxyl groups in boronic acids enhances their Lewis acidity and facilitates the transmetalation step in the catalytic cycle. researchgate.net

Stability: Pinacol esters are significantly more stable than their boronic acid counterparts. researchgate.netresearchgate.net Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and can undergo protodeboronation under certain conditions. researchgate.net Furthermore, boronic acids are prone to hydrolysis, which can be a challenge during purification and storage. researchgate.netresearchgate.net Pinacol esters, being protected forms, are more robust, less prone to decomposition, and are often crystalline solids with good shelf-life. researchgate.net They are also more compatible with a wider range of reaction conditions and purification techniques like silica (B1680970) gel chromatography. researchgate.netrsc.org The pinacol group can be removed through hydrolysis, often under acidic conditions, to generate the free boronic acid when needed. escholarship.orgorganic-chemistry.org

| Property | This compound | This compound Pinacol Ester |

| Reactivity | Higher reactivity in cross-coupling reactions. researchgate.net | Generally lower reactivity than the boronic acid. |

| Stability | Prone to dehydration (boroxine formation) and hydrolysis. researchgate.netresearchgate.net | More stable to storage and handling; less susceptible to hydrolysis and protodeboronation. researchgate.netresearchgate.net |

| Purification | Can be challenging due to polarity and instability. researchgate.net | Often easier to purify, including by silica gel chromatography. rsc.org |

| Form | Typically a solid. | Often a stable, crystalline solid. researchgate.net |

| Utility | Direct use in reactions requiring high reactivity. | Versatile building block for a wide range of transformations; acts as a stable precursor. semanticscholar.org |

Implementation of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to reduce environmental impact and improve efficiency. While specific literature on green synthesis of this exact compound is limited, general green methodologies for pyrazole and boronic ester synthesis can be applied.

One key principle is the use of more environmentally benign solvents or even solvent-free conditions. researchgate.net For example, mechanochemistry, which involves grinding solid reactants together, has been reported as a facile and green route for the formation of boronic acid esters from boronic acids and diols without the need for a solvent. rsc.org

Another green approach is the development of one-pot syntheses, which reduce the number of work-up and purification steps, thereby minimizing waste and energy consumption. researchgate.net The direct borylation of 1-ethylpyrazole to its pinacol ester can be considered a step-economical, one-pot process. ub.edu Furthermore, exploring alternative, less hazardous reagents and catalysts is a continuous effort in green chemistry. For pyrazole synthesis in general, methods utilizing water as a solvent and microwave-assisted reactions have been developed to reduce reaction times and energy usage. organic-chemistry.org Transition-metal-free borylation methods are also being explored as they are economically and environmentally advantageous. nih.govresearchgate.net

Novel and Emerging Synthetic Strategies for this compound Production

The synthesis of this compound, a key building block in medicinal and materials chemistry, has evolved beyond traditional methods, with researchers focusing on more efficient, selective, and sustainable strategies. These emerging approaches prioritize direct functionalization, reduce waste, and offer access to novel chemical space. Key advancements include the application of catalytic C-H activation, advanced lithiation protocols, and the adoption of flow chemistry platforms.

A significant focus of modern synthetic development is the direct introduction of a boron moiety onto the pyrazole core, bypassing the need for pre-functionalized starting materials like halogenated pyrazoles. This is often achieved through transition-metal-catalyzed C-H borylation. wikipedia.org Iridium-based catalysts, in particular, have proven effective for the borylation of aromatic and heteroaromatic C-H bonds. wikipedia.orgnih.govbeilstein-journals.org The regioselectivity of these reactions is typically governed by steric factors, which can be leveraged to selectively target the C-5 position of the 1-ethylpyrazole ring. wikipedia.org

Another powerful strategy involves the regioselective lithiation of the pyrazole ring, followed by trapping the resulting organolithium species with a boron electrophile, such as triisopropyl borate or a pinacol borane (B79455) derivative. researchgate.netresearchgate.net Research has shown that 1-alkylpyrazoles can undergo selective lithiation at the 5-position. researchgate.net This method's success is highly dependent on the careful control of reaction conditions, including temperature and the choice of lithiating agent, to achieve the desired regiochemical outcome. google.com The resulting boronic acid or its ester can often be isolated as a stable solid, convenient for storage and subsequent use in cross-coupling reactions. researchgate.netresearchgate.net

Flow chemistry is also emerging as a transformative technology for the synthesis of boronic acids. organic-chemistry.orgnih.gov Continuous flow setups enable precise control over reaction parameters such as temperature and mixing, handling of reactive intermediates, and can significantly reduce reaction times. organic-chemistry.orgbeilstein-journals.org This methodology has been successfully applied to organolithium chemistry and the synthesis of various boronic acids, offering a scalable and safer alternative to traditional batch processes. organic-chemistry.org The synthesis of pyrazole derivatives has also been demonstrated using multi-step continuous flow systems, highlighting the potential for streamlined production from simple precursors. uniqsis.com

Furthermore, innovative decarboxylative borylation reactions present a novel pathway, transforming readily available carboxylic acids into valuable boronic acids. drugdiscoverytrends.com This approach, often utilizing nickel catalysts, provides a strategic disconnection from 1-ethylpyrazole-5-carboxylic acid to the target boronic acid. drugdiscoverytrends.com

These emerging strategies represent a significant leap forward in the production of this compound and its derivatives, offering improved efficiency and access to these important compounds.

Research Findings on Emerging Synthetic Strategies

The following tables summarize and compare key aspects of novel synthetic methodologies applicable to the synthesis of pyrazole boronic acids.

Table 1: Comparison of Catalytic C-H Borylation Strategies for Heteroarenes

| Strategy | Catalyst System | Boron Source | Key Advantages | Typical Conditions | Ref. |

| Iridium-Catalyzed Borylation | [Ir(COD)(OMe)]2 / dtbpy | Bis(pinacolato)diboron (B₂pin₂) | High regioselectivity based on sterics; functional group tolerance. | Alkane solvent, 80-100 °C | wikipedia.org |

| Iridium/NHC-Catalyzed Borylation | Iridium(I) / 1,3-dicyclohexylimidazol-2-ylidene (ICy) | Diisopropylaminoborane | Use of alternative boron source; mild conditions. | Arene as solvent, 80 °C | beilstein-journals.org |

| Nickel-Catalyzed Borylation | Nickel catalyst / NHC ligand | Bis(pinacolato)diboron (B₂pin₂) | Selective for C2-borylation of certain heterocycles. | Toluene, 100 °C | mdpi.com |

| Transition-Metal-Free Borylation | Borenium Cations | BBr₃ / 2,6-lutidine | Avoids transition metal contamination. | Dichloromethane, room temperature | mdpi.com |

Table 2: Lithiation-Borylation and Flow Chemistry Approaches

| Method | Key Reagent(s) | Precursor | Product Form | Key Features | Ref. |

| Regioselective Lithiation | n-Butyllithium | 1-Alkylpyrazole | Boronic Acid Pinacol Ester | Key step is regioselective deprotonation at C-5. | researchgate.net |

| Improved Lithiation | n-Hexyllithium, Triisopropyl borate | 1-Alkyl-4-bromopyrazole | Lithium Hydroxy Ate Complex | Forms a stable, isolable intermediate; avoids cryogenic temperatures for coupling. | researchgate.net |

| Flow Synthesis (Organolithium) | n-Butyllithium, Trialkyl borate | Aryl Bromides | Boronic Acids | Reaction time <1 s; high throughput (e.g., 60 g/h). | organic-chemistry.org |

| Multi-step Flow Synthesis | Diazonium salts, 1,3-dicarbonyls | Anilines | Substituted Pyrazoles | Automated, metal-free reduction and cyclocondensation. | uniqsis.com |

Reactivity Profiles and Mechanistic Investigations in Catalytic Transformations Involving 1 Ethylpyrazole 5 Boronic Acid

Contributions of 1-Ethylpyrazole-5-boronic Acid in Cross-Coupling Reactions

This compound and its derivatives, such as its pinacol (B44631) ester, are versatile building blocks in modern organic synthesis. a2bchem.com Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which facilitate the efficient formation of carbon-carbon bonds under relatively mild conditions. a2bchem.com The presence of the pyrazole (B372694) ring introduces unique electronic properties and potential coordination sites that influence the compound's reactivity in these transformations.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron compound with an organohalide or triflate. libretexts.orgfishersci.es this compound serves as a key organoboron partner in these reactions, enabling the synthesis of complex bi-aryl and heteroaryl structures that are valuable in medicinal chemistry and material science. a2bchem.comresearchgate.net

The utility of this compound in Suzuki-Miyaura coupling extends to a variety of coupling partners. It can be effectively coupled with a range of aryl and heteroaryl halides (Br, I) and triflates. researchgate.netacs.org However, the inherent nature of the pyrazole moiety introduces considerations for reaction selectivity. The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, which may inhibit the reaction. nih.gov This is particularly relevant when using unprotected pyrazole halides as coupling partners, where the acidic proton can complicate the reaction. nih.gov

Research involving similar pyrazole-based boronic acids and various halo-heterocycles demonstrates that the reaction is sensitive to the electronic nature of both coupling partners. Generally, electron-rich pyrazole boronic acids react efficiently with electron-deficient aryl halides. The choice of halide is also critical, with reactivity typically following the order I > Br > OTf >> Cl. libretexts.org Careful selection of reaction conditions is often necessary to overcome challenges such as competitive protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom. nih.govnih.gov

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling with Pyrazole Boronic Acids This table is illustrative of typical couplings involving pyrazole boronic acid derivatives.

| Entry | Pyrazole Boronic Acid Derivative | Coupling Partner | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | This compound | 3-Chloroindazole | 5-(Indazol-3-yl)-1-ethylpyrazole | Moderate to High | nih.gov |

| 2 | Phenylboronic acid | 4-Bromo-1H-pyrazole-5-carboxylate | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | 93% | researchgate.net |

| 3 | Thiophen-3-ylboronic acid | 4-Bromo-1H-pyrazole-5-carboxylate | Ethyl 4-(thiophen-3-yl)-1H-pyrazole-5-carboxylate | 48% | researchgate.net |

Optimizing the catalyst system is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings involving this compound. The choice of palladium source, ligand, base, and solvent system significantly impacts the reaction outcome, particularly when dealing with potentially inhibitory substrates like nitrogen-rich heterocycles. nih.gov

Studies have shown that palladium precatalysts incorporating bulky, electron-rich phosphine (B1218219) ligands are highly effective. Ligands such as XPhos and SPhos have been identified as superior in promoting the coupling of halo-pyrazoles and related heterocycles. nih.gov The base is another critical component; inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed to facilitate the transmetalation step without promoting significant side reactions. researchgate.netnih.gov The solvent system, often a mixture of an organic solvent like dioxane or ethanol (B145695) with water, is also tailored to ensure solubility of all reaction components. researchgate.netnih.gov

Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Effective, often used with external ligands. | nih.gov |

| Ligand | XPhos, SPhos | Provide high yields, especially for challenging substrates. | nih.gov |

| Base | K₃PO₄, K₂CO₃ | Strong, non-nucleophilic bases that promote the catalytic cycle. | researchgate.netnih.gov |

| Solvent | Dioxane/H₂O, EtOH/H₂O | Biphasic systems that solubilize both organic and inorganic reagents. | researchgate.netnih.gov |

| Temperature | 60-100 °C | Higher temperatures may be needed for less reactive substrates but can increase protodeboronation. nih.gov | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Oxidative Addition : A Pd(0) complex reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd(L)₂-X). This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is base-mediated. The base (e.g., OH⁻) activates the boronic acid by forming a more nucleophilic boronate species [R-B(OH)₃]⁻. researchgate.netnih.gov This boronate then reacts with the Ar-Pd(L)₂-X complex to form a new intermediate, Ar-Pd(L)₂-Ar', displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

For this compound, the mechanism follows this general pathway. However, the pyrazole ring can introduce complexities. Experimental and theoretical studies on similar azoles have shown that the unprotected nitrogen can coordinate to the palladium center, leading to catalyst inhibition. nih.gov This binding can compete with the desired catalytic pathway, potentially slowing the reaction or requiring higher catalyst loadings. The ethyl group at the N1 position of this compound prevents the formation of an inhibitory N-H proton but does not eliminate the potential for the N2 lone pair to coordinate with the palladium center. The Lewis acidity of the boron atom and the formation of the active boronate complex are critical for an efficient transmetalation step. nih.gov

Beyond the Suzuki-Miyaura reaction, the reactivity of this compound extends to other important coupling reactions.

Chan-Lam Coupling : This reaction enables the formation of carbon-heteroatom bonds, typically C-N, C-O, and C-S, using a copper catalyst. organic-chemistry.orgalfa-chemistry.com It represents a powerful alternative to the Buchwald-Hartwig amination. The reaction couples a boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.org Given that Chan-Lam couplings are widely used for the N-arylation of azoles, this compound is an excellent substrate for synthesizing N-arylpyrazoles and related structures. researchgate.net The reaction is often performed under mild conditions, sometimes at room temperature and open to the air, which is a significant practical advantage. alfa-chemistry.comrsc.org

Petasis Reaction : Also known as the Boronic Acid Mannich reaction, this is a three-component reaction between an amine, a carbonyl compound (typically an aldehyde or ketone), and a boronic acid. organic-chemistry.org It is a highly convergent method for synthesizing substituted amines, including valuable unnatural α-amino acids. The reaction scope includes aryl- and alkenylboronic acids. organic-chemistry.org As an arylboronic acid, this compound is a potential candidate for this transformation, allowing for the direct introduction of the 1-ethylpyrazol-5-yl moiety into complex amine structures in a single step.

Suzuki-Miyaura Coupling Applications

Optimization of Catalyst Systems and Ligand Effects

Non-Coupling Reaction Pathways Involving the Boronic Acid Moiety of this compound

The boronic acid group of this compound can participate in reactions other than cross-coupling, highlighting its chemical versatility.

One significant non-coupling pathway is the formation of boroxine (B1236090) adducts. Boronic acids can self-condense to form cyclic trimers called boroxines. These boroxines, being Lewis acidic, can then react with Lewis bases, such as the nitrogen atoms of pyrazoles, to form stable adducts. academicjournals.org Studies on the reaction between various phenylboronic acids and pyrazole ligands have shown the formation of well-defined adducts with B-N dative bonds. academicjournals.org This reactivity pathway is relevant for the purification, storage, and potential application of this compound in supramolecular chemistry and materials science.

Furthermore, the boronic acid moiety itself can function as a catalyst. Boronic acid catalysis (BAC) is an emerging field where the Lewis acidic boron center activates hydroxyl groups, such as those in alcohols and carboxylic acids, to facilitate reactions like esterifications, amidation, and Friedel-Crafts-type alkylations under mild conditions. rsc.org This application leverages the reversible covalent interaction between the boronic acid and diols or other hydroxyl-containing substrates. rsc.org

Strategies for Stereochemical Control and Asymmetric Synthesis Utilizing this compound

Achieving stereochemical control is paramount when synthesizing chiral molecules for applications in pharmaceuticals and materials science. While specific examples detailing the use of this compound in asymmetric synthesis are not widely reported, general strategies established for boronic acids are applicable. diva-portal.org

A primary method for inducing chirality involves the use of chiral boronic esters. The Matteson homologation is a powerful technique where a boronic ester is reacted with (dichloromethyl)lithium in the presence of a chiral diol auxiliary (like pinanediol). rsc.org This process inserts a chiral α-chloro group, which can then be substituted with high stereochemical fidelity. This iterative approach allows for the controlled construction of multiple stereocenters.

Alternatively, asymmetric induction can be achieved through reagent control rather than substrate control. This involves using a chiral catalyst that interacts with the achiral boronic acid and the coupling partner to favor the formation of one enantiomer of the product over the other. diva-portal.org Chiral phosphine ligands complexed with palladium are commonly employed in asymmetric Suzuki-Miyaura couplings. chinesechemsoc.org Furthermore, chiral Brønsted acids have been used in conjunction with photoredox catalysis to control the stereochemistry of reactions involving radical intermediates derived from boronic acids. chinesechemsoc.orgnih.gov

In the context of pyrazole chemistry, recent advances have focused on constructing axially chiral biaryl systems, where the rotation around a C-C bond is hindered. Enantioselective reactions have been developed to synthesize atropisomeric pyrazoles using chiral phosphoric acid catalysts, demonstrating that complex stereochemical challenges involving pyrazole scaffolds can be addressed. researchgate.net

The following table illustrates a hypothetical asymmetric coupling reaction to produce a chiral biaryl pyrazole.

| Boronic Acid Reagent | Coupling Partner | Catalytic System | Chiral Influence | Potential Chiral Product |

|---|---|---|---|---|

| This compound | Prochiral Aryl Halide | Chiral Ligand + Pd Source (e.g., (S)-BINAP + Pd₂(dba)₃) | Chiral ligand on the palladium catalyst directs the coupling to favor one enantiomer. | Enantioenriched 1-Ethyl-5-aryl-1H-pyrazole |

Computational and Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms, rationalizing observed reactivity, and predicting outcomes. montclair.edu Although dedicated computational studies focusing specifically on this compound are limited, the principles are well-established from studies of analogous systems. rsc.orgacs.org

For the Suzuki-Miyaura reaction, DFT calculations can model the entire catalytic cycle, providing Gibbs free energies of activation (ΔG‡) for each elementary step. rsc.org Such studies can identify the rate-determining step—often the transmetalation or reductive elimination—and explain the influence of ligands, bases, and substrates on the reaction rate. nih.gov

A combined experimental and computational study on the palladium-catalyzed allylation of azoles provides a clear model. acs.org DFT calculations indicated that the ionization of the allylic alcohol, activated by the boronic acid co-catalyst, is both the turnover-limiting and regioselectivity-determining step. The calculations also supported an outer-sphere mechanism for the subsequent C-N bond formation. acs.org

In a hypothetical computational study of a Suzuki-Miyaura reaction with this compound, DFT would be used to investigate several key aspects:

The energy profile of the catalytic cycle.

The geometry of the transition states for oxidative addition, transmetalation, and reductive elimination.

The electronic effects of the N-ethyl group and the pyrazole ring on the stability of intermediates and the energy barriers of transition states.

The role of the base and solvent in the transmetalation step. montclair.edu

The table below outlines key parameters that would be calculated in a representative DFT study of a catalytic reaction involving this compound.

| Mechanistic Step | Parameter to Calculate | Purpose of Calculation |

|---|---|---|

| Oxidative Addition | Activation Energy (ΔG‡) | Determine the energy barrier for the insertion of Pd(0) into the Ar-X bond. |

| Transmetalation | Activation Energy (ΔG‡) | Evaluate the energy barrier for the transfer of the pyrazole group from boron to palladium. rsc.org |

| Reductive Elimination | Activation Energy (ΔG‡) | Calculate the energy barrier for the final C-C bond formation and catalyst regeneration. |

| Overall Reaction | Reaction Free Energy (ΔG_rxn) | Determine the thermodynamic favorability of the overall transformation. researchgate.net |

Applications of 1 Ethylpyrazole 5 Boronic Acid in Medicinal Chemistry and Pharmaceutical Development

Role as a Scaffolding Agent in Heterocyclic Drug Design

The term "scaffold" in drug design refers to a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse properties. Pyrazoles are considered important scaffolds due to their wide spectrum of biological activities. mdpi.comnih.gov 1-Ethylpyrazole-5-boronic acid serves as an exemplary scaffolding agent, providing a stable and synthetically accessible platform for constructing complex heterocyclic drug candidates. researchgate.net

The primary utility of this compound in creating new molecular frameworks lies in the reactivity of its boronic acid group. cymitquimica.com This functional group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. cymitquimica.comnih.gov This reaction allows for the efficient formation of carbon-carbon bonds, enabling chemists to couple the 1-ethylpyrazole (B1297502) scaffold to a wide variety of other aromatic or heterocyclic rings. nih.govchemrxiv.org This versatility facilitates the synthesis of large, diverse libraries of novel molecules built around the pyrazole (B372694) core, which is a fundamental activity in the search for new bioactive compounds. The stability of the pyrazole ring and the reliable reactivity of the boronic acid make this compound a favored building block for exploring new chemical space. researchgate.netmdpi.com

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound contributes to pharmacophore modeling in two main ways.

First, the boronic acid moiety itself can act as a critical pharmacophore. mdpi.comencyclopedia.pub It is an electrophilic group capable of forming reversible covalent bonds with hydroxyl groups present in the active sites of enzymes, such as the serine in serine proteases. researchgate.net This interaction can be key to a drug's mechanism of action.

Second, the rigid pyrazole ring serves as a fixed scaffold that allows for the systematic placement and orientation of other substituents. nih.gov By synthesizing derivatives with different groups attached to the pyrazole core (often via Suzuki coupling at the boronic acid position), medicinal chemists can probe the target's binding pocket. semanticscholar.org This systematic exploration helps to define the optimal size, shape, and electronic properties required for potent and selective binding, thereby elucidating and optimizing the pharmacophore. nih.govhilarispublisher.com

Integration into Novel Bioactive Molecular Frameworks

Application in Lead Compound Synthesis and Subsequent Optimization Processes

A lead compound is a chemical compound that has promising pharmacological activity against a specific biological target and serves as the starting point for further drug development through a process called lead optimization. hilarispublisher.comresearchgate.net this compound and its derivatives, particularly its pinacol (B44631) ester, are instrumental in this process. semanticscholar.orgcymitquimica.com

A compelling example is the development of potent pan-inhibitors for Salt-Inducible Kinases (SIKs), which are targets for various diseases. In one study, researchers started with a hit compound that had moderate activity. semanticscholar.org Through structure-activity relationship (SAR) optimization, they discovered that replacing a bromine atom on the core structure with an N-ethyl pyrazole moiety resulted in a greater than 50-fold increase in potency. semanticscholar.org This crucial modification was achieved through a Suzuki coupling reaction using 1-ethylpyrazole boronic acid pinacol ester, transforming a moderate hit into a nanomolar lead compound. semanticscholar.org This demonstrates the power of this reagent in both the initial synthesis of a lead and its subsequent optimization to achieve high efficacy. semanticscholar.orghilarispublisher.com

| Compound Stage | Core Structure Feature | SIK Inhibition (IC50) | Key Synthetic Step |

|---|---|---|---|

| Initial Hit (Compound 9) | 5-bromo-benzimidazole | ~50-100 nM range | N/A (Starting Point) |

| Optimized Lead (Compound 10) | 5-(1-ethyl-pyrazolyl)-benzimidazole | < 2 nM range | Suzuki coupling with 1-ethylpyrazole boronic acid pinacol ester |

This table illustrates the dramatic improvement in potency achieved by incorporating the 1-ethylpyrazole moiety during lead optimization, based on findings from a study on SIK inhibitors. semanticscholar.org

Design and Synthesis of Derivatives for Targeting Specific Biological Pathways

The ability to easily synthesize derivatives is crucial for targeting specific biological pathways and overcoming challenges like drug resistance. researchgate.netnih.gov this compound is an ideal starting material for creating a range of derivatives designed to interact with particular enzymes or receptors. cymitquimica.comnih.gov The pyrazole nucleus is a common feature in kinase inhibitors, and by using this compound, novel compounds can be synthesized to target specific kinases involved in cancer or inflammatory diseases. nih.gov

For instance, researchers have designed and synthesized novel boron-containing derivatives of the antiviral drug oseltamivir (B103847) to combat drug-resistant strains of the influenza virus. nih.gov These new compounds, which incorporate a boronic acid group, were designed to form additional hydrogen bonds within the neuraminidase enzyme's active site, thereby improving activity against a resistant mutant. nih.gov While this specific study did not use this compound, it exemplifies the strategy of using boronic acid-containing heterocycles to create derivatives that target specific and challenging biological pathways. The synthesis of such derivatives often relies on the versatile reactivity of the boronic acid group. nih.govresearchgate.net

Considerations for Prodrug Strategies and Enhancing Bioavailability

A prodrug is an inactive medication that is metabolized in the body into an active drug. nih.gov This strategy is often used to improve a drug's pharmacokinetic properties, such as its absorption and bioavailability. nih.govbaranlab.org Boronic acids are particularly well-suited for prodrug design. nih.govgoogle.com

One common strategy involves creating boronic ester prodrugs of parent drugs that contain a phenol (B47542) (aromatic hydroxyl) group. google.com The boronic acid can effectively "cap" the hydroxyl group, which may otherwise be prone to rapid first-pass metabolism (e.g., glucuronidation), leading to poor bioavailability. nih.gov This boron-based prodrug can circulate in the plasma and is later cleaved—often by oxidation catalyzed by P450 enzymes in the liver—to release the active, hydroxyl-containing drug molecule. google.comnih.gov This approach has been shown to significantly increase the plasma concentration of the active drug compared to administering the original drug itself. google.com While specific studies on prodrugs of this compound are not detailed, the principles of boronic acid chemistry make it a candidate for such strategies, particularly if it were part of a larger molecule intended to release a phenolic active agent. nih.govgoogle.com

| Component | Role in Prodrug Strategy | Mechanism |

|---|---|---|

| Active Drug | Contains a phenol or diol group. | The therapeutic agent, but may have poor bioavailability due to metabolism at the hydroxyl site. |

| Boronic Acid (e.g., this compound) | The "promoieity" that forms the prodrug. | Forms a reversible boronate ester with the drug's hydroxyl group, masking it from metabolic enzymes. nih.govgoogle.com |

| Prodrug | The inactive, transport form of the drug. | Circulates in the body, potentially with improved stability and absorption. nih.gov |

| Activation | In vivo chemical or enzymatic cleavage. | Oxidative deboronation (e.g., by P450 enzymes) regenerates the hydroxyl group, releasing the active drug at or near its site of action. nih.govgoogle.com |

This table outlines the general mechanism of a boronic acid-based prodrug strategy. nih.govgoogle.comnih.gov

Exploration within Fragment-Based Drug Discovery Initiatives

Fragment-Based Drug Discovery (FBDD) is an approach that starts by screening small, low-molecular-weight compounds, known as fragments (typically <300 Da), for weak binding to a biological target. openaccessjournals.com Once a binding fragment is identified, it is optimized and grown into a more potent lead compound. nih.govnih.gov

This compound is well-suited for FBDD. Its molecular weight (139.95 g/mol ) places it firmly in the fragment category. sigmaaldrich.com The pyrazole ring provides a defined and desirable heterocyclic core, while the boronic acid is a valuable functional group for a fragment. nih.govnih.gov Boronic acids can form reversible covalent bonds with residues in a protein's active site, which can provide a strong binding anchor and a clear starting point for optimization. researchgate.netnih.gov

In FBDD, once a fragment like this compound is found to bind to a target, its structure is typically determined using biophysical methods like X-ray crystallography. openaccessjournals.com Medicinal chemists can then use this structural information to "grow" the fragment by adding functionality or "link" it to other nearby binding fragments to dramatically increase affinity and create a potent lead molecule. nih.gov This approach has been successfully used to merge fragment scaffolds with boronic acid-based inhibitors to generate highly potent compounds. nih.gov

Potential Contributions of 1 Ethylpyrazole 5 Boronic Acid to Material Science and Advanced Functional Materials

Incorporation into Organic Electronic Materials Development

The unique electronic characteristics of pyrazole-containing compounds make them promising candidates for use in organic electronic materials. Specifically, pyrazole (B372694) boronic acid derivatives are explored for their potential in developing luminescent materials for organic light-emitting diodes (OLEDs) and other electroluminescent applications. rsc.org The incorporation of the pyrazole ring can enhance the π-conjugation in a molecule, which is a critical factor for improving charge carrier mobility and tuning the emission properties of the material.

Research on related pyrazole-boronic acid isomers has shown their utility as building blocks for materials with specific electronic or optical properties. For instance, pyrazole-3-boronic acid has been identified as a component in materials for OLEDs and photovoltaic devices. The boron atom, in conjunction with the heterocyclic ring, influences the electronic landscape of the molecule. While direct research on 1-ethylpyrazole-5-boronic acid in OLEDs is not extensively published, its structural similarity to other effective pyrazole derivatives suggests its potential as a monomer or precursor for synthesizing novel organic semiconductors or host materials. Chemical suppliers categorize the pinacol (B44631) ester of this compound under "OLED Materials," indicating its intended application in this field. bldpharm.comchemme.cn

Furthermore, four-coordinate boron(III) complexes derived from the reaction of pyrazolone (B3327878) derivatives with arylboronic acids have been shown to be useful as luminescent materials for organic electronics and photonics. nih.gov This highlights a pathway where this compound could be transformed into highly fluorescent materials suitable for device fabrication.

Applications in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them suitable for gas storage, separation, and catalysis. chimia.ch Boronic acids are foundational monomers in the synthesis of COFs, often forming robust boroxine (B1236090) or boronate ester linkages. rsc.orgcsic.es

This compound can serve as a valuable linker in the design of both COFs and MOFs.

COF Synthesis: As a bifunctional molecule, it can be used in condensation reactions with other polyfunctional monomers, such as polyols, to form extended, porous networks. The self-condensation of boronic acids is a primary strategy for creating boroxine-based COFs, which are noted for their good crystallinity and high thermal stability. The ethyl-pyrazole moiety would act as a decorating group within the pores of the resulting COF, influencing its chemical environment and adsorption properties.

MOF Synthesis: In the context of MOFs, the pyrazole portion of the molecule is of particular interest. The nitrogen atoms in the pyrazole ring can act as a bidentate ligand, coordinating to metal ions to form the nodes of a framework. A key strategy involves first using the boronic acid functionality to create larger organic ligands, which are then used to build the MOF. For example, a facile method for synthesizing 4,4′-bipyrazole involves the palladium-catalyzed homocoupling of a pyrazole boronic ester. rsc.org This bipyrazole ligand is then used to construct flexible bipyrazolate-based MOFs, such as Co(bpz), which has applications in gas adsorption. rsc.org This demonstrates a clear, two-step pathway where this compound can be a precursor to ligands for advanced MOFs.

Role in Advanced Polymer Synthesis and Modification Strategies

The development of functional polymers with tailored properties is a major focus of material science. This compound is a prime candidate for use as a monomer in the synthesis of advanced polymers, particularly conjugated polymers, through transition-metal-catalyzed cross-coupling reactions. rsc.org

The Suzuki-Miyaura coupling reaction is a powerful tool for polymerization, allowing for the creation of polyaromatics with controlled molecular weight and low dispersity. libretexts.orgrsc.org In this process, a monomer bearing two reactive sites, such as a dihaloaryl compound, is reacted with a diboronic acid or its ester. This compound, or a di-functionalized version thereof, can act as the boronic acid monomer. The resulting polymers, incorporating pyrazole units into their backbones, would possess unique electronic and photophysical properties relevant for applications in sensors, organic electronics, and biomedical devices. rsc.orgchemimpex.com

The reactivity of the boronic acid monomer can be tuned by converting it to a more stable ester form, such as the pinacol ester, which also enhances solubility for polymerization reactions. cymitquimica.comrsc.org Furthermore, polymers containing boronic acid side chains can be synthesized, which are known for their responsiveness to stimuli like pH and the presence of saccharides. rsc.org Alkenylboronic acid derivatives have also been shown to undergo radical polymerization, opening another avenue for incorporating the pyrazole-boronic acid moiety into polymer backbones, which can later be chemically modified. researchgate.net

Research Findings in Suzuki-Miyaura Polymerization

| Catalyst System | Monomer Types | Polymerization Method | Key Finding |

| Palladium with Phosphine (B1218219) Ligands | Dihaloarenes and Aryl Boronic Esters | Catalyst Transfer Polymerization | Allows for synthesis of conjugated polymers with controlled molecular weight and sequence. rsc.org |

| Palladium Source (e.g., Pd(OAc)₂) | Heteroaryl Halides and Heteroaryl Boronic Acids | Cross-Coupling Polymerization | Effective for creating nitrogen-rich heterocyclic polymers; reaction conditions are crucial for high yields. nih.gov |

Design of Heterogeneous Catalyst Systems and Support Structures

Heterogeneous catalysts are critical in industrial chemistry as they can be easily separated from reaction products and recycled. This compound has potential as a component in the design of novel heterogeneous catalysts. Its role can be twofold: acting as a ligand precursor or as a reactive anchor to a support material.

The pyrazole ring, with its two adjacent nitrogen atoms, is an effective ligand for various transition metals, including palladium, nickel, and copper, which are commonly used in cross-coupling reactions. rsc.orgnih.gov By synthesizing a complex between a metal salt and this compound, and then immobilizing this complex onto a solid support (e.g., silica (B1680970), polymer beads, or a MOF), a heterogeneous catalyst can be created. The boronic acid group can facilitate this immobilization by reacting with surface hydroxyl groups on an oxide support.

Research into heterogeneous catalysts for Suzuki-Miyaura reactions often focuses on anchoring a palladium-ligand complex to a solid phase. chimia.chmdpi.com For example, phosphine-functionalized MOFs have been used as solid ligands for palladium, creating a molecularly defined heterogeneous catalyst that shows high selectivity under mild conditions. chimia.ch Similarly, the pyrazole moiety of this compound can serve as the ligand component. Studies on nickel-phosphine catalysts have shown that the ligand structure is pivotal in controlling selectivity in cross-coupling reactions involving dichloropyridines and aryl boronic acids, preventing unwanted side reactions like oligomerization of the boronic acid. nih.gov This underscores the importance of the ligand design, a role for which pyrazole derivatives are well-suited. The development of such catalysts using this compound could lead to more efficient and reusable systems for fine chemical synthesis.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Ethylpyrazole 5 Boronic Acid Research

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Ethylpyrazole-5-boronic acid in solution. ¹H and ¹³C NMR spectra provide precise information about the molecular framework.

Structural Elucidation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the two protons on the pyrazole (B372694) ring. The chemical shifts of the pyrazole protons are influenced by the electronic effects of the ethyl and boronic acid substituents. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the two ethyl carbons and the three carbons of the pyrazole ring. For related pyrazole derivatives, specific chemical shifts have been identified which aid in the structural assignment. mdpi.commdpi.com

Dynamic Studies: NMR is also crucial for investigating dynamic processes. For pyrazole derivatives, this includes studying tautomerism and intermolecular proton exchange. mdpi.com Dynamic NMR (DNMR) techniques, such as variable temperature studies, can be used to probe the kinetics of these processes. nih.govlongdom.org In the solid state, techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy can reveal dynamic behaviors, such as intermolecular tautomerism, which may be observed as broad bands at room temperature that resolve upon cooling. mdpi.com For this compound, such studies could quantify the energy barriers for proton transfer or restricted rotation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrazole C-H (position 3) | ¹H | 7.5 - 8.0 | Doublet |

| Pyrazole C-H (position 4) | ¹H | 6.3 - 6.8 | Doublet |

| Ethyl CH₂ | ¹H | 4.1 - 4.5 | Quartet |

| Ethyl CH₃ | ¹H | 1.4 - 1.6 | Triplet |

| B(OH)₂ | ¹H | 4.0 - 6.0 | Broad Singlet |

| Pyrazole C-B | ¹³C | 145 - 155 | Singlet |

| Pyrazole C (position 3) | ¹³C | 138 - 142 | Singlet |

| Pyrazole C (position 4) | ¹³C | 105 - 110 | Singlet |

| Ethyl CH₂ | ¹³C | 45 - 50 | Singlet |

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound, assessing its purity, and monitoring its formation or consumption in chemical reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with electrospray ionization (ESI), is highly effective for analyzing boronic acids. rsc.orgrsc.org This method allows for the rapid analysis of a wide range of boronic acids, often with run times as short as one minute, making it ideal for high-throughput screening and reaction monitoring. rsc.org A significant challenge in the MS analysis of boronic acids is their tendency to dehydrate and form cyclic trimers known as boroxines. However, optimizing instrument parameters, such as the cone voltage in the ESI source, can minimize the formation of boroxines and other adducts, ensuring the accurate detection of the monomeric boronic acid's molecular ion peak (e.g., [M+H]⁺). rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool, frequently used for the analysis of pyrazole derivatives. jocpr.comtsijournals.comderpharmachemica.com However, the low volatility of boronic acids can make direct analysis challenging. Derivatization may be required to increase volatility, or in some cases, the protecting groups used during synthesis (such as Boc groups) may prove unstable under GC-MS conditions. arkat-usa.org For certain boronic compounds, GC-MS has been successfully employed for quantitative analysis to detect them as impurities in active pharmaceutical ingredients. chromatographyonline.com

Table 2: Predicted m/z Values for this compound in ESI-MS Based on a molecular weight of 139.95 for C₅H₉BN₂O₂.

| Adduct / Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₅H₁₀BN₂O₂⁺ | 140.96 |

| [M+Na]⁺ | C₅H₉BN₂O₂Na⁺ | 162.94 |

| [M+K]⁺ | C₅H₉BN₂O₂K⁺ | 178.91 |

| [M-H]⁻ | C₅H₈BN₂O₂⁻ | 138.94 |

Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Quantitative Analysis

Chromatographic methods are essential for the purification, separation, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and UPLC are the most common techniques employed.

These methods are crucial for quality control, allowing for the separation of the target compound from starting materials, byproducts, and impurities. waters.com Reverse-phase chromatography is typically used, with C18-bonded silica (B1680970) being a common stationary phase. rsc.org Mobile phases usually consist of a mixture of acetonitrile (B52724) and water, often with additives like formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.orgsielc.com

Method development often involves screening different columns and mobile phase pH levels to achieve optimal separation. For quantitative analysis, a validated UPLC method can offer excellent precision (relative standard deviation below 2.0%), linearity (R² > 0.98), and low limits of detection (LOD) and quantification (LOQ), making it suitable for industrial applications like monitoring Suzuki coupling reactions. rsc.orgrsc.org Supercritical Fluid Chromatography (SFC) has also emerged as a green alternative for the high-throughput analysis and purification of boronic acids. nih.gov

Table 3: Typical UPLC Parameters for Boronic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity BEH C18, XSelect Premier HSS T3 | rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | rsc.orgsielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |

| Flow Rate | 0.3 - 0.6 mL/min | rsc.org |

| Column Temperature | 25 - 40 °C | rsc.org |

| Detection | PDA (200-400 nm), ESI-MS | rsc.org |

| Run Time | 1 - 15 minutes | rsc.orgwaters.com |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, studies on related compounds provide insight into its likely solid-state behavior. For example, X-ray diffraction studies on adducts of pyrazoles with boroxine (B1236090) rings show that the pyrazole can bond to a boron atom through a B-N dative bond, resulting in a tetrahedral geometry at that boron center. academicjournals.org In other cases, pyrazoles have been shown to form complexes with diarylborinates. nih.gov Crystallographic analysis of boronic acids has been instrumental in understanding their binding modes to biological targets, revealing how the boronic acid group can form covalent bonds and participate in hydrogen-bonding networks. nih.gov For this compound, a crystal structure would definitively confirm the planarity of the pyrazole ring, the conformation of the ethyl group, and the extensive hydrogen-bonding network expected for a boronic acid, which often involves the formation of dimers or polymeric chains.

Computational Chemistry for Structural Prediction, Electronic Properties, and Reactivity Analysis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool in the study of this compound. mdpi.com These theoretical calculations can be performed before a compound is even synthesized, providing valuable insights into its properties.

Structural and Spectroscopic Prediction: DFT methods, using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to calculate the optimized molecular geometry of this compound. mdpi.comdntb.gov.uaresearchgate.net These calculations can predict bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. Furthermore, computational methods can predict vibrational frequencies (IR, Raman) and NMR chemical shifts, which aids in the interpretation of experimental spectra. dntb.gov.uaresearchgate.net

Electronic Properties and Reactivity: DFT is also used to analyze the electronic structure of the molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's electronic transitions and reactivity. dntb.gov.uaeurjchem.com The HOMO-LUMO energy gap is an indicator of chemical stability. Mapping the Molecular Electrostatic Potential (MEP) can identify the electrophilic and nucleophilic regions of the molecule, predicting how it will interact with other reagents. dntb.gov.ua Such studies are invaluable for understanding the reactivity of this compound in synthetic reactions and its potential interactions with biological systems.

Table 4: Properties of this compound Predictable by Computational Chemistry

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT Geometry Optimization | Molecular structure (bond lengths, angles) | Corroborates experimental data, provides structural details. researchgate.net |

| TD-DFT | UV-Vis absorption spectra | Predicts electronic transitions. dntb.gov.ua |

| GIAO / CSGT | NMR chemical shifts | Aids in the assignment of experimental NMR spectra. researchgate.net |

| Frequency Analysis | Vibrational spectra (IR, Raman) | Helps interpret experimental vibrational spectra. dntb.gov.ua |

| NBO Analysis | Charge distribution, orbital interactions | Provides insight into bonding and stability. longdom.org |

| HOMO/LUMO Analysis | Frontier molecular orbitals, energy gap | Predicts chemical reactivity and kinetic stability. eurjchem.com |

Future Perspectives and Emerging Research Directions for 1 Ethylpyrazole 5 Boronic Acid

Development of Sustainable Synthesis and Biocatalytic Approaches

The synthesis of organoboron compounds has traditionally relied on methods that are effective but not always environmentally benign. wiley.com A significant future direction for 1-Ethylpyrazole-5-boronic acid lies in the development of more sustainable and "green" synthetic routes. wiley.comnih.gov This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes with high atom economy. nih.gov

Current research is exploring metal-free catalytic borylation reactions, which offer an attractive alternative to traditional transition-metal-catalyzed methods. mdpi.comresearchgate.net These approaches often utilize Lewis bases to activate diboron (B99234) reagents, creating nucleophilic boryl species that can react with a variety of substrates under milder conditions. mdpi.comresearchgate.net The development of such methods for the specific synthesis of this compound would represent a significant step forward in green chemistry.

Biocatalysis presents another exciting frontier. The use of enzymes or even whole organisms as catalysts offers the potential for highly selective and environmentally friendly synthetic processes. rsc.org For instance, research has demonstrated the use of spinach as a photocatalyst for the aerobic oxidation of organoboron compounds. rsc.org Adapting such biocatalytic approaches for the synthesis or modification of this compound could lead to more sustainable and efficient production methods.

| Synthesis Approach | Key Features | Potential Advantages for this compound |

| Metal-Free Catalytic Borylation | Avoids heavy metal contamination. mdpi.com | Greener synthesis, reduced cost, and simplified purification. |

| Biocatalysis | Utilizes enzymes or whole organisms. rsc.org | High selectivity, mild reaction conditions, and use of renewable resources. rsc.org |

| Photocatalysis | Uses light to drive chemical reactions. nih.gov | Energy-efficient and allows for novel reaction pathways. nih.gov |

Expansion into Novel and Underexplored Reaction Domains

While this compound is a known participant in reactions like the Suzuki-Miyaura coupling, its full reactive potential remains to be unlocked. cymitquimica.com Future research will likely focus on expanding its application into novel and underexplored reaction domains. google.com This includes exploring its utility in other types of cross-coupling reactions, as well as in reactions that go beyond the formation of carbon-carbon bonds. researchgate.net

The unique electronic properties of the pyrazole (B372694) ring, combined with the reactivity of the boronic acid group, make this compound a candidate for use in catalysis. rsc.orgbohrium.com It could potentially act as a ligand for metal catalysts or even as a metal-free catalyst itself. bohrium.com The design of new reactions where this compound plays a central catalytic role is a promising area of investigation.

Furthermore, the exploration of photoinduced reactions involving organoboron compounds is a rapidly growing field. nih.gov Investigating the photochemical behavior of this compound could lead to the discovery of new synthetic transformations and the creation of novel molecular architectures. nih.gov

Innovation in the Development of Next-Generation Pharmaceutical Agents

Organoboron compounds have emerged as important players in medicinal chemistry, with several boron-containing drugs already on the market. mdpi.com this compound, with its pyrazole core—a common motif in pharmaceuticals—is a promising scaffold for the development of next-generation therapeutic agents. cymitquimica.commdpi.com

The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a property that can be exploited in the design of enzyme inhibitors. Research into pyrazole-containing kinase inhibitors has shown promise in cancer treatment. Future efforts could focus on designing and synthesizing derivatives of this compound as targeted inhibitors for a variety of diseases.

Another exciting area is Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. nih.govnih.gov The development of new boron-containing compounds with high tumor selectivity is crucial for the advancement of BNCT. nih.govnih.govresearchgate.net this compound and its derivatives could be investigated as potential agents for this innovative cancer treatment.

| Therapeutic Area | Potential Role of this compound Derivatives |

| Oncology | Kinase inhibitors, agents for Boron Neutron Capture Therapy (BNCT). nih.gov |

| Anti-inflammatory | Targeting inflammatory pathways. |

| Antiviral | Development of new antiviral agents. |

Interdisciplinary Applications in Nanoscience and Biotechnology

The unique properties of organoboron compounds are not limited to organic synthesis and medicine; they also hold significant potential in materials science, nanoscience, and biotechnology. numberanalytics.comchemscene.com this compound can serve as a versatile building block for the creation of advanced materials with tailored properties. chemimpex.com

In nanoscience, organoboron compounds are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.comrsc.org The pyrazole moiety in this compound could contribute to the electronic and photophysical properties of such materials. rsc.org

In the realm of biotechnology, pyrazole boronic acids are being used as intermediates for the synthesis of biosensors. scbt.com The ability of boronic acids to bind with sugars and other biomolecules makes them ideal for the development of new diagnostic tools. nih.gov Future research could explore the use of this compound in the creation of novel sensors for a variety of biological targets.

Addressing Current Challenges and Exploiting New Opportunities in Organoboron Chemistry

Despite the significant progress in organoboron chemistry, several challenges remain. numberanalytics.com One key challenge is the development of more efficient and selective synthetic methods. numberanalytics.com The quest for new catalytic systems, including those based on frustrated Lewis pairs, continues to be a major focus. numberanalytics.com

The stability of organoboron compounds can also be a concern. While many are stable, some can be sensitive to air and moisture. acs.org The development of more robust derivatives of this compound, such as its pinacol (B44631) ester, can help to address this issue. a2bchem.comuni.lu

Looking forward, the unique reactivity of organoboron compounds presents numerous opportunities. rsc.org The ability to fine-tune the electronic properties of the boron atom through the design of the surrounding chemical environment opens up possibilities for creating new reagents and catalysts with unprecedented reactivity. rsc.org As our understanding of the fundamental principles of organoboron chemistry deepens, so too will the potential applications of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethylpyrazole-5-boronic Acid, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis of pyrazole-boronic acid derivatives typically involves palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling reactions. For pyrazole scaffolds, cyclocondensation of hydrazines with β-keto esters (e.g., ethyl acetoacetate) is a common precursor step, followed by boronic acid functionalization . Key parameters include reaction temperature (optimized between 60–100°C), catalyst loading (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and anhydrous conditions to prevent boronic acid degradation. Solvent choice (e.g., THF or dioxane) and base (e.g., Na₂CO₃) also critically impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for structural confirmation, with ¹H NMR resolving pyrazole ring protons and ethyl substituents. Infrared (IR) spectroscopy identifies B–O and C–N stretches (~1350 cm⁻¹ and ~1600 cm⁻¹, respectively). Mass spectrometry (HRMS or ESI-MS) verifies molecular ion peaks. For purity assessment, HPLC with UV detection is recommended. Data interpretation should cross-reference with literature values for analogous boronic acids to validate assignments .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Store the compound under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Use amber vials to minimize light exposure. Pre-dissolve in anhydrous DMSO or THF for long-term stability in solution phases .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boron reagent?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and solvent/base combinations (e.g., DMF/K₃PO₄ for electron-deficient aryl halides). Monitor reaction progress via TLC or GC-MS. For sterically hindered substrates, increase reaction time (24–48 hours) and temperature (80–100°C). Control moisture levels rigorously to prevent boronic acid self-condensation .

Q. What strategies resolve contradictions in catalytic activity data when using this compound across different solvent systems?

- Methodological Answer : Systematically vary solvent polarity (e.g., from THF to DMF) while holding other variables constant. Use kinetic studies (e.g., rate constant measurements) to differentiate solvent effects on reaction mechanisms. Pair with computational modeling (DFT) to predict solvent interactions with the boronic acid’s electronic structure. Replicate experiments across multiple batches to distinguish solvent-driven anomalies from batch variability .

Q. How can researchers address byproduct formation during the purification of this compound?

- Methodological Answer : Byproducts often arise from boronic acid dimerization or residual palladium catalysts. Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for separation. For persistent metal contaminants, use chelating agents (e.g., EDTA wash) or activated charcoal filtration. Confirm purity via melting point analysis and elemental composition (CHNS-O) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Pair with molecular dynamics simulations to evaluate solvation effects and transition states in cross-coupling reactions .

Data Analysis and Reproducibility

Q. How should researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Document all experimental parameters exhaustively, including solvent batch numbers, catalyst sources, and ambient humidity. Use standardized characterization protocols (e.g., NMR shimming procedures, HPLC column specifications). Share raw data (e.g., NMR FID files) in supplementary materials and validate results through inter-laboratory comparisons .

Q. What statistical methods are appropriate for analyzing variability in catalytic performance data involving this compound?

- Methodological Answer : Apply ANOVA to compare means across experimental groups (e.g., different catalysts). Use multivariate regression to identify significant variables (e.g., temperature, solvent polarity). For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are robust. Report confidence intervals and effect sizes to contextualize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.